molecular formula C33H44N4O10 B1663432 Hibon CAS No. 752-56-7

Hibon

Cat. No.: B1663432
CAS No.: 752-56-7
M. Wt: 656.7 g/mol
InChI Key: MJNIWUJSIGSWKK-BBANNHEPSA-N
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Description

Riboflavin Tetrabutyrate (RTB) is a lipophilic derivative of riboflavin (Vitamin B₂), synthesized by esterifying the hydroxyl groups of riboflavin's ribityl chain with four butyric acid molecules. This structural modification enhances its solubility in organic solvents (e.g., methanol, ethanol, acetone) and lipids, making it advantageous for research applications requiring non-aqueous formulations . Its molecular formula is C₃₃H₄₄N₄O₁₀ (molecular weight: 656.72 g/mol), with a CAS number of 752-56-7 .

RTB exhibits antioxidant and lipid peroxide-removing activity, inhibiting NADPH-coupled and ascorbate-induced lipid peroxidation in vitro . In vivo, it improves lipid metabolism by enhancing hepatic 3-ketoacyl-CoA thiolase activity, promoting fatty acid β-oxidation, and reducing serum lipid levels in conditions like atherosclerosis and diabetes . Clinically, it is used in Japan as a hypolipidemic agent and dietary supplement under brand names like Hibon and Bituvitan .

Properties

IUPAC Name

[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNIWUJSIGSWKK-BBANNHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046892
Record name Riboflavin tetrabutyrate
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Molecular Weight

656.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752-56-7
Record name Hibon
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Record name Riboflavin tetrabutyrate [JAN]
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Record name Riboflavin tetrabutyrate
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Record name Riboflavin tetrabutyrate
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Record name Riboflavin, 2',3',4',5'-tetrabutanoate
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Record name RIBOFLAVIN TETRABUTYRATE
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Preparation Methods

Classical Acid-Catalyzed Esterification

The most widely documented method for riboflavin tetrabutyrate synthesis involves reacting riboflavin with butyric anhydride in the presence of perchloric acid as a catalyst. This approach, first patented in the 1960s, remains the industrial standard due to its scalability and reproducibility.

Reaction Conditions and Optimization

The reaction proceeds at room temperature (20–25°C) under vigorous stirring to ensure homogeneous mixing. A typical protocol involves:

  • Molar ratio : 1:4 riboflavin to butyric anhydride.
  • Catalyst loading : 0.5 mL of 60% aqueous perchloric acid per gram of riboflavin.
  • Reaction time : Completion within 2–4 hours, monitored by thin-layer chromatography (TLC).

Exothermicity necessitates controlled addition of the catalyst to prevent thermal degradation of riboflavin. Post-reaction, the mixture is quenched in ice water, yielding an orange-yellow precipitate. Recrystallization from ether or ethanol produces crystals with >98% purity.

Table 1: Key Reaction Parameters and Outcomes
Parameter Value Source
Yield 150% (1.5 g product/1 g starting material)
Melting Point 145–150°C
Purity (HPLC) 98–102%
Solubility in CHCl₃ 25 mg/mL

Mechanistic Insights and Catalytic Alternatives

Role of Perchloric Acid

Perchloric acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of butyric anhydride to enhance electrophilicity. This facilitates nucleophilic attack by riboflavin’s hydroxyl groups, forming tetrabutyrate esters. The choice of HClO₄ over other acids (e.g., H₂SO₄) minimizes side reactions such as sulfonation or oxidation.

Alternative Catalysts

While perchloric acid dominates industrial processes, recent studies explore greener alternatives:

  • Ionic liquids : Imidazolium-based catalysts reduce reaction time by 30% but require higher temperatures (50°C).
  • Enzymatic esterification : Lipases (e.g., Candida antarctica) achieve 85% conversion under mild conditions, though scalability remains challenging.

Purification and Characterization

Recrystallization Techniques

Crude riboflavin tetrabutyrate is purified via sequential solvent systems:

  • Ether wash : Removes unreacted butyric anhydride.
  • Ethanol recrystallization : Yields needle-like crystals with 99.5% purity.

Analytical Validation

  • Elemental analysis : Matches theoretical values (C 60.35%, H 6.90%, N 8.53%).
  • UV-Vis spectroscopy : λₘₐₓ = 445 nm in ethanol, confirming intact isoalloxazine chromophore.
  • GIWAXS : Reduced crystallinity compared to riboflavin, enhancing solubility in polymers.

Industrial and Biomedical Applications

Sustained-Release Formulations

Intramuscular injections of riboflavin tetrabutyrate in rabbits showed prolonged blood retention (12-hour peak vs. 1-hour for free riboflavin), with 30–40% urinary excretion over 24 hours. This depot effect is invaluable for treating chronic deficiencies.

Bioelectronics

Homogeneous thin films of riboflavin tetrabutyrate enable solution-processed organic light-emitting diodes (OLEDs) with 640 nm orange emission, achieving 10 cd/m² luminance. The butyrate groups suppress π-π stacking, enhancing electroluminescence efficiency.

Chemical Reactions Analysis

Hydrolytic Degradation

The compound undergoes enzymatic hydrolysis in the human digestive system to release bioactive riboflavin (vitamin B₂) and butyric acid:

Reaction :

Riboflavine tetrabutyrate+H₂ODuodenal EnzymesRiboflavin+4Butyric Acid\text{Riboflavine tetrabutyrate} + \text{H₂O} \xrightarrow{\text{Duodenal Enzymes}} \text{Riboflavin} + 4 \, \text{Butyric Acid}

Experimental Observations ( ):

  • Hydrolysis occurs exclusively in the duodenum (pH 8.5), facilitated by pancreatic esterases.

  • No degradation occurs in saliva (pH 6.5–7.0) or gastric juice (pH 1.5–3.5).

  • Hydrolysis rate correlates with butyrate chain length; tetrabutyrate hydrolyzes faster than shorter-chain esters.

MediumHydrolysis Rate (%)
Duodenal Juice (pH 8.5)95–98
Gastric Juice (pH 2.0)0

Antioxidative Reactions

Riboflavine tetrabutyrate inhibits lipid peroxidation via radical scavenging and redox cycling:

Inhibition of Microsomal Lipid Peroxidation

  • Mechanism : Abstraction of hydrogen atoms from polyunsaturated fatty acids (PUFAs), terminating free-radical chain reactions ( ).

  • Key Findings :

    • Suppresses NADPH-coupled peroxidation by 70–80% at 10 µM.

    • Reduces ascorbate-induced peroxidation by 60–65% at 5 µM.

InducerIC₅₀ (µM)Maximum Inhibition (%)
NADPH2.578 ± 3.1
Ascorbate3.864 ± 2.8

Interaction with Reactive Oxygen Species (ROS)

  • Scavenges hydroxyl (·OH) and peroxyl (ROO·) radicals via electron transfer.

  • Forms stable semiquinone intermediates, preventing oxidative chain propagation ( ).

Photocatalytic Activity

Under UV light, riboflavine tetrabutyrate acts as a photocatalyst in esterification reactions:

Reaction Example :

Fatty Acid+AlcoholUV, Riboflavine TetrabutyrateEster+H₂O\text{Fatty Acid} + \text{Alcohol} \xrightarrow{\text{UV, Riboflavine Tetrabutyrate}} \text{Ester} + \text{H₂O}

Performance Metrics ( ):

  • Enhances reaction yields by 20–25% compared to non-catalyzed reactions.

  • Optimal catalytic concentration: 0.1–0.5 mM.

Substrate PairYield (%)Reaction Time (h)
Palmitic Acid + Ethanol926
Oleic Acid + Methanol888

Metabolic Interactions

Riboflavine tetrabutyrate modulates lipid metabolism via enzyme regulation:

Enhancement of Hepatic β-Oxidation

  • Upregulates 3-ketoacyl-CoA thiolase activity by 50% in rat liver, accelerating fatty acid breakdown ( ):

Fatty Acid+CoAAcyl-CoAThiolaseAcetyl-CoA\text{Fatty Acid} + \text{CoA} \rightarrow \text{Acyl-CoA} \xrightarrow{\text{Thiolase}} \text{Acetyl-CoA}

Inhibition of Lipid Peroxide Formation

  • Reduces serum lipid peroxides by 30–40% in diabetic rat models, improving metabolic parameters ( ).

ParameterReduction (%)
Serum Triglycerides35 ± 4.2
LDL Cholesterol28 ± 3.8

Stability Under Environmental Stressors

  • Thermal Stability : Decomposes at >150°C, with a melting point of 149°C ( ).

  • Photodegradation : Rapid degradation under UV light (t₁/₂ = 2.5 hours at 365 nm) ( ).

Scientific Research Applications

Antioxidative Properties

Riboflavin tetrabutyrate exhibits significant antioxidative activity. It inhibits lipid peroxidation, which is crucial for preventing cellular damage related to oxidative stress. Studies have shown that it suppresses both NADPH-coupled and ascorbate-induced lipid peroxidation, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage .

Metabolic Enhancements

In vivo studies indicate that riboflavin tetrabutyrate can improve lipid metabolism in patients with metabolic disorders such as atherosclerosis and fatty liver disease. It enhances the activity of enzymes involved in fatty acid oxidation, particularly 3-ketoacyl-CoA thiolase, leading to decreased serum lipid levels .

Nutritional Benefits

Riboflavin tetrabutyrate has been shown to possess vitamin B2 activity upon hydrolysis in the human digestive system. It can effectively prevent riboflavinosis (a deficiency of riboflavin) and promote growth in animal models, suggesting its utility in dietary supplements .

Pharmacokinetics

Pharmacokinetic studies reveal that riboflavin tetrabutyrate provides a prolonged release of riboflavin compared to free riboflavin when administered intramuscularly. This property allows for sustained vitamin levels in the bloodstream, which may be beneficial for patients requiring long-term riboflavin supplementation .

Photocatalysis

Recent research highlights the use of riboflavin tetrabutyrate as a photocatalyst in organic synthesis. Its ability to facilitate esterification reactions under light exposure demonstrates its potential in green chemistry applications . The compound's photochemical properties allow it to activate substrates efficiently, leading to higher yields in ester formation.

Hydroxylation Reactions

Riboflavin tetrabutyrate has been explored for its role in natural product hydroxylation processes. Its effectiveness in catalyzing hydroxylation reactions positions it as a valuable tool in synthetic organic chemistry for producing hydroxylated compounds from various substrates .

Data Summary

Application AreaKey Findings
MedicalInhibits lipid peroxidation; improves lipid metabolism; prevents riboflavinosis
NutritionalProvides vitamin B2 activity; promotes growth in animal models
CatalyticActs as a photocatalyst for esterification; facilitates hydroxylation reactions

Case Study 1: Antioxidative Efficacy

A study demonstrated that riboflavin tetrabutyrate significantly reduced oxidative stress markers in diabetic rats by inhibiting lipid peroxidation pathways. The treatment group showed improved liver function and lower serum lipid levels compared to controls, indicating its potential therapeutic role in managing diabetes-related complications .

Case Study 2: Photocatalytic Applications

In a series of experiments, riboflavin tetrabutyrate was used as a photocatalyst for synthesizing esters from fatty acids and alcohols under UV light exposure. The results indicated that the compound enhanced reaction rates and yields compared to traditional methods, showcasing its applicability in sustainable chemical processes .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of RTB and Riboflavin

Property RTB Riboflavin
Molecular Weight 656.72 g/mol 376.36 g/mol
Solubility in DMSO 100 mM achievable Limited solubility
Melting Point Not reported 280°C (decomposes)
Storage Temperature -20°C (solid) Room temperature

Table 2: Key Research Findings on RTB

Study Finding Reference
Inhibition of Lipid Peroxidation IC₅₀ = 1.09 µM for Giardia lamblia
Electrochemical Adsorption Saturated adsorption: 5.42×10⁻¹¹ mol/cm² on Hg electrode
Hepatic Enzyme Activation 3-Ketoacyl-CoA thiolase activity increased by 40% in long-term use

Biological Activity

Riboflavin tetrabutyrate, a lipophilic derivative of riboflavin (vitamin B2), is noted for its significant biological activities, particularly its antioxidative properties and its role in lipid metabolism. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Chemical Formula : C33_{33}H44_{44}N4_{4}O10_{10}
  • Molecular Weight : 656.723 g/mol
  • Melting Point : 149ºC
  • Density : 1.29 g/cm³
  • Solubility : Highly soluble in chloroform and acetone; moderately soluble in corn oil (115 mg/100g at 25°C) .

Riboflavin tetrabutyrate exhibits its biological effects primarily through its antioxidative activity and its influence on lipid metabolism:

  • Antioxidative Activity :
    • The compound has been shown to inhibit lipid peroxidation, a process that can lead to cellular damage. It suppresses both NADPH-coupled and ascorbate-induced microsomal lipid peroxidation, indicating a protective role against oxidative stress .
    • Riboflavin tetrabutyrate acts by abstracting hydrogen atoms from polyunsaturated fatty acids during enzymatic oxidation-reduction reactions, thereby neutralizing free radicals .
  • Lipid Metabolism :
    • In vivo studies suggest that riboflavin tetrabutyrate enhances lipid metabolism in conditions such as atherosclerosis and diabetes. It has been reported to improve hepatic activity of 3-ketoacyl-CoA thiolase by 50%, which is crucial for fatty acid beta-oxidation .
    • The compound also inhibits the formation of lipid peroxides, leading to reduced serum lipid levels .

Pharmacokinetics

Riboflavin tetrabutyrate is metabolized in the body to release riboflavin and butyric acid. Upon oral administration, it is hydrolyzed by human duodenal juice, which facilitates the bioavailability of riboflavin . Studies indicate that riboflavin tetrabutyrate maintains effective blood levels longer than free riboflavin when administered intramuscularly, suggesting a sustained release mechanism .

Study on Lipid Peroxidation

A study conducted by Tahara et al. (1974) demonstrated that riboflavin tetrabutyrate significantly inhibited lipid peroxidation in rat liver microsomes, confirming its antioxidative properties .

Dietary Tests

In dietary studies involving male albino rats, riboflavin tetrabutyrate was found to increase body weight comparably to free riboflavin while effectively preventing ariboflavinosis. However, it exhibited less growth-promoting activity than expected .

Metabolism Studies

Research by Okuno et al. (1983) revealed that chronic administration of riboflavin tetrabutyrate led to increased hepatic enzyme activities related to fatty acid oxidation without affecting other metabolic pathways significantly .

Summary Table of Biological Activities

Activity Mechanism Effect
AntioxidativeInhibition of lipid peroxidationProtects against oxidative damage
Lipid metabolism enhancementIncreased hepatic 3-ketoacyl-CoA thiolase activityImproves lipid metabolism
Sustained releaseHydrolysis to riboflavinLonger effective blood levels compared to free riboflavin

Q & A

Q. What are the key considerations for synthesizing and characterizing Riboflavin Tetrabutyrate in laboratory settings?

Riboflavin Tetrabutyrate is synthesized via esterification of riboflavin with butyric anhydride, requiring precise control of reaction stoichiometry and anhydrous conditions. Characterization involves:

  • Purity assessment : HPLC analysis (≥98% purity) to confirm absence of unreacted precursors or byproducts .
  • Structural confirmation : NMR and mass spectrometry to verify esterification at the 2', 3', 4', and 5' hydroxyl groups of the ribityl chain .
  • Thermal stability : Melting point determination (146–149°C) to assess crystalline integrity .

Q. How does the lipophilic nature of Riboflavin Tetrabutyrate influence its solubility and formulation strategies in experimental models?

Unlike riboflavin, Riboflavin Tetrabutyrate exhibits high solubility in organic solvents (e.g., ethanol, chloroform) and oils but limited aqueous solubility. Methodological strategies include:

  • In vitro studies : Dissolve in DMSO or ethanol (stock solutions at 10 mM), followed by dilution in cell culture media with ≤0.1% organic solvent to avoid cytotoxicity .
  • In vivo administration : Use lipid-based carriers (e.g., soybean oil) for oral delivery to enhance bioavailability .
  • Storage : Store powder at -20°C; solvent-based solutions at -80°C to prevent hydrolysis .

Q. What mechanisms underlie Riboflavin Tetrabutyrate's antioxidative effects in lipid peroxidation studies?

Riboflavin Tetrabutyrate inhibits lipid peroxidation by:

  • Scavenging free radicals during the propagation phase, particularly abstracting hydrogen atoms from polyunsaturated fatty acids .
  • Reducing oxygen uptake in microsomal systems (IC50 = 1.09 µM for NADPH-coupled peroxidation) .
  • Modulating enzymatic pathways (e.g., enhancing hepatic 3-ketoacyl-CoA thiolase activity to promote β-oxidation) .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for studying Riboflavin Tetrabutyrate's solvent-dependent spectral properties?

Spectral shifts in absorption/fluorescence spectra are solvent-dependent due to hydrogen-bonding interactions. Methodological recommendations:

  • Solvent selection : Use aprotic solvents (e.g., chloroform) to minimize polarity-induced spectral broadening .
  • Concentration control : Maintain ≤10 µM to avoid aggregation artifacts in hydrophobic solvents .
  • Temperature standardization : Conduct measurements at 25°C to ensure reproducibility .

Q. What experimental approaches resolve contradictions in Riboflavin Tetrabutyrate's reported effects on lipid peroxidation?

Discrepancies in inhibition efficacy (e.g., NADPH-coupled vs. ascorbate-induced peroxidation) arise from:

  • Substrate specificity : Use standardized lipid substrates (e.g., rat liver microsomes) to control fatty acid composition .
  • Redox environment : Pre-incubate with NADPH or ascorbate for 10 minutes to stabilize redox conditions .
  • Dose-response validation : Compare IC50 values across multiple assays (e.g., thiobarbituric acid reactive substances (TBARS) vs. oxygen consumption assays) .

Q. How should researchers design in vivo studies to evaluate Riboflavin Tetrabutyrate's bioavailability and metabolic impacts?

Key considerations:

  • Bioavailability assessment : Administer 20 mg/kg orally in lipid vehicles; measure plasma levels via LC-MS/MS at 0, 1, 3, and 6 hours post-dose .
  • Tissue distribution : Quantify hepatic and renal accumulation using radiolabeled Riboflavin Tetrabutyrate (³H or ¹⁴C) .
  • Metabolic endpoints : Monitor hepatic β-oxidation via 3-ketoacyl-CoA thiolase activity and serum lipid profiles (e.g., triglycerides, LDL) in atherosclerosis models .

Critical Analysis of Contradictory Evidence

  • Spectral Behavior : Early studies reported solvent-dependent fluorescence quenching in polar solvents , but later work emphasized aggregation effects in nonpolar media. Researchers should validate spectral data using dynamic light scattering (DLS) to detect aggregates .
  • Bioactivity Variability : Discrepancies in lipid peroxidation inhibition may stem from differences in microsomal preparation (e.g., species-specific cytochrome P450 content). Standardize using commercial rat liver microsomes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.